molecular formula C17H17BrN2O3 B5773715 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5773715
M. Wt: 377.2 g/mol
InChI Key: AMFUHRMEQKPWEV-UHFFFAOYSA-N
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Description

3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BDA-410, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzimidazole carboxamides, which have been shown to have anti-tumor properties. BDA-410 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a role in the folding and stabilization of various proteins, including those involved in cancer progression. Inhibition of HSP90 by this compound leads to the degradation of its client proteins, which include various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. This compound has also been shown to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In addition, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is its specificity for HSP90, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to have low toxicity in normal cells, which is important for its potential use in cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Another area of research is the development of this compound derivatives with improved solubility and bioavailability. Finally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated.

Synthesis Methods

The synthesis of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 2-bromoacetyl bromide to form 3,5-dimethylphenacyl bromide. This is then reacted with 4-aminobenzoic acid to form 3,5-dimethyl-N-(4-carboxyphenyl)benzamide. The carboxylic acid group is then activated with N,N'-carbonyldiimidazole (CDI) to form an intermediate, which is then reacted with 3-bromo-N'-[(3,5-dimethylphenoxy)acetyl]benzenecarboximidamide to give this compound.

Scientific Research Applications

3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-6-12(2)8-15(7-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFUHRMEQKPWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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